![molecular formula C9H7Cl3N4 B5764705 2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile](/img/structure/B5764705.png)
2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile
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Overview
Description
2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile, commonly known as T-560, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. T-560 is a heterocyclic compound that contains both nitrogen and chlorine atoms in its structure. In
Mechanism of Action
The exact mechanism of action of T-560 is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival, including DNA topoisomerase II, cyclin-dependent kinases, and Akt. T-560 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
T-560 has been shown to have various biochemical and physiological effects. In cancer cells, T-560 has been found to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels. In neuronal cells, T-560 has been shown to have neuroprotective effects and may protect against oxidative stress and inflammation. In immune cells, T-560 has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using T-560 in lab experiments is its potency and specificity. T-560 has been shown to have potent inhibitory effects on various enzymes and proteins involved in cancer cell proliferation and survival. However, one limitation of using T-560 in lab experiments is its solubility. T-560 is only soluble in organic solvents such as DMSO and DMF, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of T-560. One direction is to explore its potential applications in combination therapy with other anticancer drugs. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of T-560 and its potential applications in immunology.
Synthesis Methods
The synthesis of T-560 involves the reaction of 2,4,5-trichloronicotinic acid with isopropylidene hydrazinecarboxamide in the presence of thionyl chloride. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Scientific Research Applications
T-560 has been shown to have potential applications in various areas of scientific research, including cancer research, neuroscience, and immunology. In cancer research, T-560 has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. In neuroscience, T-560 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, T-560 has been found to have immunomodulatory effects and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
2,4,5-trichloro-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N4/c1-4(2)15-16-9-7(11)6(10)5(3-13)8(12)14-9/h1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOPLAKSLPWWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967610 |
Source
|
Record name | 2,4,5-Trichloro-6-[(propan-2-ylidene)hydrazinylidene]-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridine-3-carbonitrile | |
CAS RN |
5309-14-8 |
Source
|
Record name | 2,4,5-Trichloro-6-[(propan-2-ylidene)hydrazinylidene]-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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